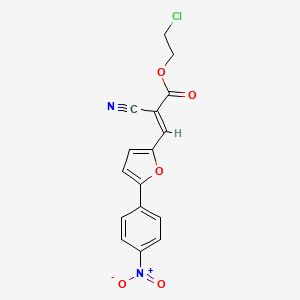
(E)-2-cloroetil 2-ciano-3-(5-(4-nitrofenil)furan-2-il)acrilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring, along with the nitrophenyl and cyano groups, contributes to the compound’s unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El cáncer de pulmón sigue siendo una preocupación importante para la salud mundial, y continuamente se exploran nuevos compuestos para sus posibles efectos terapéuticos. El derivado de la calcona (E)-2-cloroetil 2-ciano-3-(5-(4-nitrofenil)furan-2-il)acrilato ha demostrado ser prometedor en la inhibición del crecimiento de células de carcinoma pulmonar. Así es cómo:
- Validación Experimental: Los investigadores confirmaron la existencia de esta serie de calconas utilizando varias herramientas espectrales .
Actividad Antibacteriana
Las calconas tienen una larga historia de exhibir propiedades antibacterianas. El sistema de doble enlace conjugado en This compound contribuye a su acción biológica. Los investigadores han explorado su potencial antibacteriano contra varios patógenos .
Efectos Antioxidantes
Las calconas son conocidas por sus propiedades antioxidantes. La estructura del compuesto probablemente contribuye a su capacidad de eliminar radicales libres y proteger las células del daño oxidativo .
Actividad Antiviral
Si bien se necesitan más investigaciones, las calconas se han investigado como posibles agentes antivirales. Su actividad de amplio espectro las convierte en candidatas interesantes para combatir infecciones virales .
Potencial Antiinflamatorio
Las calconas exhiben efectos antiinflamatorios, lo que podría ser relevante para diversas afecciones inflamatorias. Sin embargo, los estudios específicos sobre este compuesto son limitados .
Otras Actividades Biológicas
Las calconas también se han explorado por sus propiedades analgésicas, antiplaquetarias y antimaláricas. Aunque los datos sobre estas actividades específicas para This compound son escasos, vale la pena considerar su potencial .
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to exhibit cytotoxic effects against various cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cell survival and proliferation.
Mode of Action
It’s known that the biological action of similar compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This allows the compound to interact with its targets in a specific manner, leading to changes in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid. This intermediate is then esterified with 2-chloroethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification
Propiedades
IUPAC Name |
2-chloroethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-7-8-23-16(20)12(10-18)9-14-5-6-15(24-14)11-1-3-13(4-2-11)19(21)22/h1-6,9H,7-8H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVAMNSZUQBWIO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
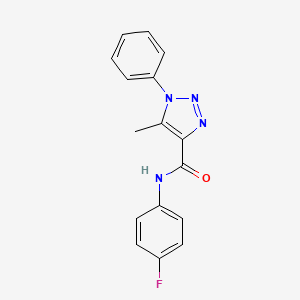
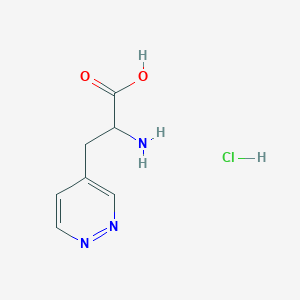
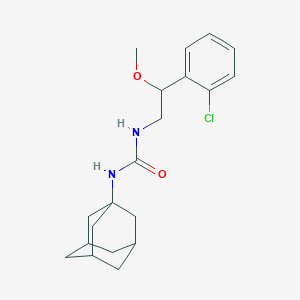
![2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2464541.png)
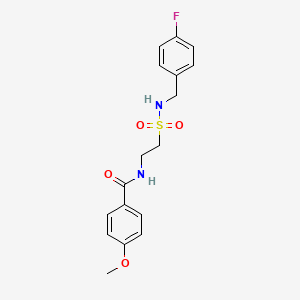
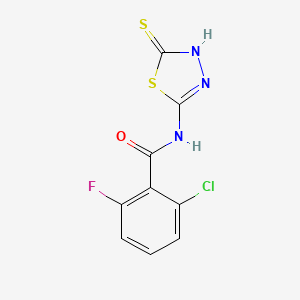
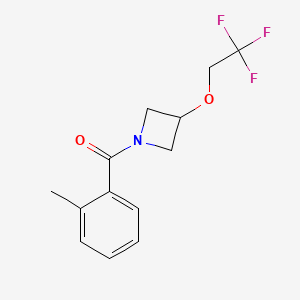

![1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine](/img/structure/B2464547.png)
![2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2464548.png)
![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)
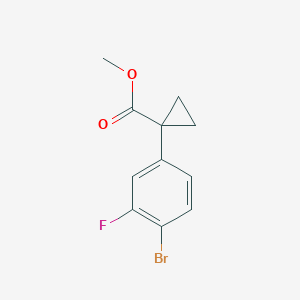
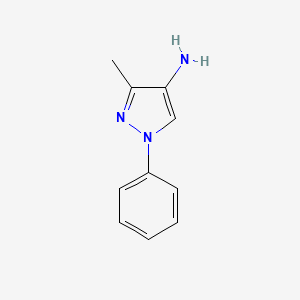
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464552.png)
